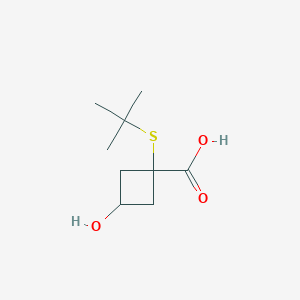

1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1490306-58-5, InChIKey: YBZGIKAWGAUSAE-UHFFFAOYSA-N) is a cyclobutane-derived carboxylic acid featuring a tert-butylsulfanyl substituent at position 1 and a hydroxyl group at position 3. Its molecular formula is C₉H₁₆O₃S, with a calculated molecular weight of 204.28 g/mol. This compound is listed by three suppliers (), indicating its utility as a synthetic intermediate in pharmaceutical or materials chemistry.

Properties

Molecular Formula |

C9H16O3S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-tert-butylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O3S/c1-8(2,3)13-9(7(11)12)4-6(10)5-9/h6,10H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

VYPNODMXHVFQLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1(CC(C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the reaction of tert-butylsulfanyl chloride with a suitable cyclobutane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkyl halides, esters.

Scientific Research Applications

1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tert-butylsulfanyl group can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclobutane Carboxylic Acid Derivatives

Physicochemical and Functional Differences

- Hydrophobicity : The tert-butylsulfanyl group increases lipophilicity compared to phenyl or hydroxymethyl analogs. Bromophenyl and fluorophenyl derivatives exhibit even higher hydrophobicity due to halogen substituents .

- Reactivity : The hydroxyl group in the target compound enables hydrogen bonding and participation in esterification or glycosylation, unlike the methyl- or dimethyl-substituted analogs .

Biological Activity

1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1497086-23-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Structure and Composition

The compound features a cyclobutane ring with a tert-butylsulfanyl group and a hydroxyl group, contributing to its unique chemical behavior. Its molecular formula is , and it has a molecular weight of approximately 174.26 g/mol.

Physical Properties

- Appearance : White to off-white solid

- Melting Point : Not specifically documented, but similar compounds suggest a range around 100-120 °C

- Solubility : Expected to be soluble in organic solvents, with limited water solubility due to the hydrophobic tert-butyl group.

The biological activity of 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be attributed to its ability to interact with various biological targets. The presence of the tert-butylsulfanyl group may enhance lipophilicity, allowing better membrane penetration and interaction with lipid-based targets.

Antifungal Activity

A study involving analogues of antifungal agents indicated that modifications in the structure, such as the incorporation of different substituents, can lead to variations in antifungal potency. While specific data on this compound's antifungal activity is limited, similar compounds have shown promising results against fungal strains like Trichophyton mentagrophytes and Trichophyton rubrum .

Cytotoxicity and Cell Growth Inhibition

Research has shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, testing conducted on derivatives indicated that certain modifications could lead to increased cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis

To understand the biological activity better, it is useful to compare 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid with related compounds. Below is a summary table highlighting key analogues:

Case Study 1: Antifungal Efficacy

In a comparative study of antifungal agents, derivatives similar to 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid were evaluated for their effectiveness against fungal strains. While the original compounds exhibited varying degrees of potency, modifications led to enhanced or reduced activity depending on the substituent's nature and position on the cyclobutane ring .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of structurally related compounds on human cancer cell lines. The study revealed that certain analogues exhibited significant inhibition of cell growth at micromolar concentrations, indicating that further exploration of 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid could yield valuable insights into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.